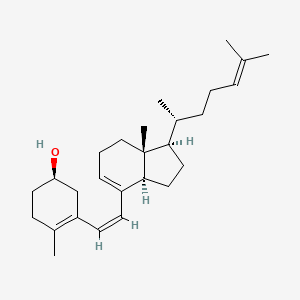

24-Dehydroprevitamin D3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H42O |

|---|---|

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(1R)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h8,10,12-13,21,24-26,28H,6-7,9,11,14-18H2,1-5H3/b13-12-/t21-,24-,25-,26+,27-/m1/s1 |

InChI Key |

NBMBTEIQSCVAHQ-UMHODALSSA-N |

Isomeric SMILES |

CC1=C(C[C@@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCC=C(C)C)C |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCC=C(C)C)C |

Synonyms |

24-dehydroprevitamin D3 9,10-secocholesta-5(10),6,8,24-tetraen-3-ol |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 24 Dehydroprevitamin D3

Origin and Precursor Sterol Substrates

The journey to 24-dehydroprevitamin D3 begins with a specific precursor sterol: 24-dehydro-7-dehydrocholesterol, also known as cholesta-5,7,24-trien-3β-ol. nih.gov For a long time, it was believed that 7-dehydrocholesterol (B119134) (7-DHC) was the sole provitamin D in mammalian skin, leading exclusively to the formation of vitamin D3 upon sun exposure. nih.gov However, research has revealed that 24-dehydroprovitamin D3 is also present in the skin of various animals, including rats, reptiles, amphibians, birds, aquatic mammals, and even humans. nih.govresearchgate.net In young rat skin, for instance, this alternative provitamin D accounts for a significant portion, approximately 22 ± 3%, of the total provitamin D content. nih.govresearchgate.net

The biosynthesis of these provitamins, including 7-DHC, occurs along the sterol synthesis pathway. nih.gov In animals, this pathway proceeds via lanosterol, while in plants, it goes through cycloartenol (B190886). nih.gov The enzyme 7-dehydrocholesterol reductase (DHCR7) plays a crucial role by converting 7-DHC to cholesterol. wikipathways.org Variations in the gene encoding this enzyme can influence circulating vitamin D levels, highlighting its importance in regulating the availability of provitamin D substrate. wikipathways.org

Enzymatic Mechanisms of B-Ring Photorearrangement to Previtamin D3 Analogs

The conversion of a provitamin D to a previtamin D is not an enzymatic reaction in the traditional sense but rather a photochemical one, driven by the energy of ultraviolet B (UVB) radiation. nih.govphotobiology.com

Photochemical Isomerization of Provitamin to Previtamin

Upon exposure to UVB radiation, specifically at wavelengths between 295 and 300 nm, the B-ring of the provitamin D molecule, such as 24-dehydroprovitamin D3, undergoes a ring-opening reaction. wikipedia.org This process involves the cleavage of the 9,10-bond, leading to the formation of the corresponding (Z)-triene, which is the previtamin. google.com In the case of 24-dehydroprovitamin D3, this photochemical isomerization results in the formation of this compound. nih.govresearchgate.net

This photoreaction is a complex process influenced by several factors. The wavelength of the UV radiation is critical, as the previtamin itself can absorb photons and be converted into other isomers like lumisterol (B196343) and tachysterol (B196371). nih.govgoogle.comresearchgate.net The reaction medium also plays a significant role in the outcome of the photolysis. photobiology.comresearchgate.net

Thermal Rearrangement Dynamics in Biological Contexts

Following its photochemical formation, this compound undergoes a temperature-dependent intramolecular rearrangement to form 24-dehydrovitamin D3. nih.gov This is a non-photochemical, thermal isomerization involving a sigmatropic 1,7-hydrogen shift. google.com

The rate of this thermal conversion is significantly influenced by the biological environment. Studies comparing the isomerization of previtamin D3 to vitamin D3 in human skin versus an organic solvent like hexane (B92381) have shown that the reaction is more than 10 times faster in the skin. researchgate.net At a body temperature of 37°C, the half-life for this conversion in human skin is approximately 2.5 hours, compared to 30 hours in hexane. researchgate.net This acceleration is attributed to the interaction of the previtamin with intracellular lipids and proteins within the skin, which lowers the activation energy required for the rearrangement. researchgate.net

Identification and Characterization of Biosynthetic Enzymes in Non-Human Systems

While the initial photochemical step is non-enzymatic, the subsequent metabolism of vitamin D analogs involves a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.gov Research in various non-human systems has been crucial in identifying and characterizing these enzymes.

In fungi and yeast , the primary sterol is ergosterol (B1671047), which upon UVB exposure, is converted to vitamin D2. nih.govf1000research.com The enzymes involved in the ergosterol biosynthesis pathway, such as S-adenosylmethionine sterol methyltransferase (ERG6) in Saccharomyces cerevisiae, have been well-characterized. researchgate.net

In plants , the biosynthesis of vitamin D3 and its precursors from cycloartenol is an area of active research. nih.govnih.gov Some plant species, such as Solanum glaucophyllum, have been shown to contain not only vitamin D3 and its precursors but also the hydroxylated metabolites 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). mdpi.com Enzymatic activities for 25-hydroxylase and 1α-hydroxylase have been identified in the microsomes and mitochondria of these plants, respectively, although the specific enzymes have not yet been isolated. nih.govmdpi.com

In various animal models , the enzymes responsible for the subsequent hydroxylation steps of vitamin D are well-defined. These include CYP2R1 (the primary 25-hydroxylase), CYP27A1, CYP27B1 (the 1α-hydroxylase), and CYP24A1 (the 24-hydroxylase). nih.govf1000research.commdpi.com For instance, studies in rats have been instrumental in understanding the metabolism and potential inhibitory effects of 24-dehydrovitamin D3 on vitamin D-25-hydroxylase. nih.gov

Cellular and Subcellular Localization of Biosynthetic Processes

The biosynthesis of this compound and its subsequent conversion to active metabolites is a spatially organized process within the cell.

The initial photochemical synthesis of previtamin D3 analogs, including this compound, occurs in the epidermis of the skin , where the precursor sterols are located. wikipathways.orgnih.gov Subcellular fractionation studies have shown that the majority of 7-dehydrocholesterol and previtamin D3 are found in the membrane fraction of epidermal tissue, with a smaller portion in the cytosol. researchgate.net

Chemical Synthesis and Derivatization Strategies for 24 Dehydroprevitamin D3

Total Synthesis Methodologies for Secosteroid Core Structures

The defining feature of vitamin D compounds is their secosteroid structure, in which the B-ring of the steroid nucleus is cleaved, specifically between carbons 9 and 10. google.com Total synthesis provides a flexible platform to create the vitamin D framework and introduce modifications that are not easily accessible through semi-synthesis.

A primary strategy in total synthesis is the convergent approach. This involves the separate synthesis of the A-ring and the C/D-ring system, which are then coupled together in a later step. A common C/D-ring intermediate, or synthon, is a C-22 aldehyde, which can be derived from non-vitamin sources. researchgate.net This aldehyde can then be coupled with a separately synthesized A-ring fragment, often a phosphine (B1218219) oxide or a sulfone, via reactions like the Wittig-Horner reaction to form the complete secosteroid skeleton. researchgate.netresearchmap.jp

Several powerful reactions have been employed to construct the intricate C/D-ring hydrindane system. For instance, the Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition, has been used to form the fused ring skeleton. rsc.org Another key challenge is establishing the correct stereochemistry, particularly at the C20 position and the quaternary methyl group at the C/D ring junction. An innovative approach to set this crucial quaternary center involves a silicon-assisted SN2′-syn displacement of a carbamate (B1207046) by a cuprate. rsc.org

Key Synthetic Strategies for Secosteroid Core Construction

| Strategy | Description | Key Reactions | Reference |

|---|---|---|---|

| Convergent Synthesis | Separate synthesis of A-ring and C/D-ring fragments followed by coupling. | Wittig-Horner Reaction, Julia-Kocienski Olefination | researchgate.netresearchmap.jp |

| C/D-Ring Cyclization | Formation of the fused bicyclic hydrindane system from an acyclic precursor. | Pauson-Khand Cyclization | rsc.org |

Semi-Synthetic Approaches from Readily Available Sterol Precursors

Semi-synthetic methods leverage the existing and complex stereochemistry of naturally occurring sterols. The most direct precursor for 24-dehydroprevitamin D3 is its provitamin, 24-dehydroprovitamin D3 (cholesta-5,7,24-trien-3β-ol). nih.gov This provitamin has been identified in mammalian skin alongside the more common 7-dehydrocholesterol (B119134). nih.gov

The cornerstone of semi-synthesis in the vitamin D field is a biomimetic photochemical process. symeres.com This process mimics the natural formation of vitamin D in the skin. The provitamin, containing a conjugated 5,7-diene system in the B-ring, is irradiated with ultraviolet (UV) light. nih.govgoogle.com This irradiation induces a photochemical electrocyclic ring-opening reaction, breaking the C9-C10 bond and forming the pre-vitamin's characteristic conjugated triene system. nih.govgoogle.com Following photolysis, a thermal isomerization (a Current time information in Bangalore, IN.nih.gov-hydride shift) converts the previtamin to the vitamin D form. For this compound, the starting material is 24-dehydroprovitamin D3, which upon UV irradiation, yields this compound directly. nih.gov

Commercially available and inexpensive sterols, such as phytosterols (B1254722) (e.g., stigmasterol) and cholesterol, can be chemically converted into the necessary 7-dehydrocholesterol or other provitamin D analogues, which then undergo the photochemical ring-opening. google.com

Stereoselective and Regioselective Considerations in Synthesis

The biological activity of vitamin D analogues is highly dependent on their three-dimensional structure. Therefore, controlling stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) is paramount in their synthesis.

In building vitamin D analogues, particularly those with modified side chains, controlling the stereochemistry at centers like C20 and C24 is critical. For example, in the synthesis of 20S,24S/R-dihydroxyvitamin D3 epimers, the distinct stereochemistry at the C24 hydroxyl group was unambiguously assigned using NMR, which could differentiate the isomers based on the splitting patterns of the C26/C27 methyl groups. nih.gov Catalytic asymmetric reduction using copper hydride chemistry is another powerful tool to set the natural configuration at C20 during total synthesis. rsc.org

Enzymes are increasingly used to achieve high levels of selectivity that are often difficult to obtain with traditional chemical methods. mdpi.com For instance, lipases can be used for the regioselective acylation of polyhydroxylated steroids, targeting specific hydroxyl groups on the A-ring. mdpi.com This enzymatic approach allows for precise modifications without the need for extensive protecting group strategies.

Examples of Selectivity in Vitamin D Synthesis

| Type of Selectivity | Method | Target | Outcome | Reference |

|---|---|---|---|---|

| Stereoselectivity | Chemical Synthesis & NMR Analysis | C24 Hydroxyl Group | Assignment of 24R and 24S epimers | nih.gov |

| Stereoselectivity | Catalytic Asymmetric Reduction | C20 Side Chain | Generation of the natural steroidal configuration | rsc.org |

Preparation of Radiolabeled and Stable Isotope-Labeled Analogues for Research Applications

Radiolabeled and stable isotope-labeled analogues are indispensable tools for studying the metabolism, distribution, and mechanism of action of vitamin D compounds. These labeled molecules are used in receptor-binding assays, pharmacokinetic studies, and as internal standards for quantification by mass spectrometry. nih.govfrontiersin.org

A key strategy in synthesizing these analogues is to introduce the isotopic label at a late stage of the synthesis to maximize the incorporation of the expensive isotope and simplify purification. nih.gov For the synthesis of (24R)-24,25-dihydroxy[26,27-³H]vitamin D³, tritium (B154650) (³H) was introduced in the final step. This was achieved by treating a 25-carboxylic acid methyl ester precursor with a tritiated Grignard reagent, resulting in a product with very high specific activity (178 Ci/mmol). nih.gov Similarly, a radiolabeled photoaffinity analogue of 1,25-dihydroxyvitamin D3 was synthesized with tritium for use in receptor studies. nih.gov

Stable isotopes, such as deuterium (B1214612) (²H or D), are also widely used. Deuterium-labeled analogues of vitamin D have been synthesized from scratch for use in various research applications. symeres.com For example, deuterated standards like 24-hydroxycholesterol-d7 are used for accurate quantification in biological samples. frontiersin.org

Synthetic Routes to Metabolically Relevant Derivatives and Analogues

A vast number of vitamin D analogues have been synthesized to explore structure-activity relationships and develop compounds with improved therapeutic profiles, such as enhanced potency and reduced calcemic side effects. symeres.comnih.gov Modifications have been made to all parts of the molecule: the A-ring, the triene system, the C/D-rings, and the side chain. symeres.com

Synthetic routes have been developed to introduce fluorine atoms into the side chain, as seen in 24,24-difluoro-19-norvitamin D3 derivatives, which were designed to study binding affinity to the vitamin D receptor (VDR). mdpi.com The A-ring is another common site for modification. For instance, the synthesis of 2α-(3-hydroxypropyl)-19-nor-1α,25-dihydroxyvitamin D3 (MART-10) yielded a compound with potent antitumor activity. nih.gov

Modifications to the D-ring have also been explored. Posner and coworkers reported the synthesis of 16-ene-vitamin D3 analogues, including a 24-oxo-16-ene vitamin D3 analogue, which showed antiproliferative activity comparable to the natural hormone. researchmap.jp Convergent synthesis strategies are particularly well-suited for creating a library of analogues with diverse side chains, allowing for the preparation of derivatives like 1α,24,25-trihydroxy-2β-(3-hydroxypropoxy)vitamin D3. researchgate.net These synthetic efforts have led to several clinically used drugs, including Calcipotriol and Paricalcitol. symeres.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) |

| 7-dehydrocholesterol |

| 24-dehydroprovitamin D3 (cholesta-5,7,24-trien-3β-ol) |

| Stigmasterol |

| Cholesterol |

| 20S,24S/R-dihydroxyvitamin D3 |

| (24R)-24,25-dihydroxy[26,27-³H]vitamin D³ |

| 24-hydroxycholesterol-d7 |

| 24,24-difluoro-19-norvitamin D3 |

| MART-10 (2α-(3-hydroxypropyl)-19-nor-1α,25-dihydroxyvitamin D3) |

| AH-1 (2α-[2-(tetrazol-2-yl)ethyl]-1α,25-dihydroxyvitamin D3) |

| 24-oxo-16-ene-vitamin D3 |

| 1α,24,25-trihydroxy-2β-(3-hydroxypropoxy)vitamin D3 |

| Calcipotriol |

| Paricalcitol |

| Doxercalciferol |

| Secosteroid |

| Previtamin D3 |

Metabolic Fates and Biotransformation Pathways of 24 Dehydroprevitamin D3

Enzymatic Hydroxylation and Oxidation Processes

The metabolism of vitamin D compounds, including analogues like 24-dehydroprevitamin D3, is a highly regulated process primarily orchestrated by cytochrome P450 (CYP) enzymes. These enzymes introduce hydroxyl groups at various positions on the molecule, a critical step for both bioactivation and catabolism.

Role of Cytochrome P450 Enzymes (e.g., CYP24A1 and related hydroxylases) in Side-Chain Modification

The cytochrome P450 superfamily is central to the metabolic processing of vitamin D and its analogues. endotext.orgsymeres.com Key among these is CYP24A1, a mitochondrial enzyme that plays a crucial role in the inactivation of vitamin D metabolites. encyclopedia.pubnih.gov CYP24A1 is the primary enzyme responsible for the catabolism of both 25-hydroxyvitamin D3 (25(OH)D3) and the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govjcrpe.org It achieves this by hydroxylating these compounds, marking them for degradation. nih.gov The expression of CYP24A1 is tightly regulated, induced by 1,25(OH)2D3 and fibroblast growth factor 23 (FGF23), and suppressed by parathyroid hormone (PTH), forming a feedback loop to control vitamin D levels. frontiersin.orgbiorxiv.org

While CYP24A1 is the principal catabolic enzyme, other CYPs are also involved in vitamin D metabolism. CYP27A1, a mitochondrial enzyme, and CYP2R1 are the main 25-hydroxylases that convert vitamin D3 to 25(OH)D3. encyclopedia.pubresearchgate.net Another enzyme, CYP3A4, typically known for its role in drug metabolism, can also hydroxylate vitamin D metabolites at the C-23 and C-24 positions and may contribute significantly to their catabolism in the liver and intestines. oup.com Furthermore, CYP11A1, traditionally known for its role in steroid hormone synthesis, can metabolize vitamin D3 through an alternative pathway, producing various hydroxylated metabolites. oup.compnas.org

Studies using Cyp24a1 knockout rat models have been instrumental in elucidating the specific roles of these enzymes. In these models, the absence of CYP24A1 leads to an accumulation of 25(OH)D3 and prevents the formation of several key metabolites, confirming CYP24A1's essential role in their formation. nih.gov

Sites of Hydroxylation (e.g., C-1, C-25, C-24, C-23) in Analogues

The hydroxylation of vitamin D analogues occurs at several key positions on the molecule, profoundly influencing their biological activity. The primary sites of hydroxylation are C-1, C-25, C-24, and C-23.

The initial and rate-limiting step for the activation of vitamin D3 is the 25-hydroxylation in the liver, primarily by CYP2R1 and CYP27A1, to form 25(OH)D3. researchgate.netclinref.com This is followed by 1α-hydroxylation in the kidney by CYP27B1 to produce the most biologically active form, 1,25(OH)2D3. researchgate.netclinref.com

The catabolic pathway, mainly driven by CYP24A1, involves hydroxylation at the C-24 and C-23 positions. encyclopedia.puboup.com This enzyme converts 25(OH)D3 and 1,25(OH)2D3 into 24-hydroxylated products. nih.gov For instance, 1,25(OH)2D3 is converted to 1,24,25-trihydroxyvitamin D3. nih.gov The C-23 hydroxylation pathway, also catalyzed by CYP24A1, leads to the formation of metabolites like 23,25-dihydroxyvitamin D3, which can be further metabolized. researchmap.jpnih.gov The ultimate products of these catabolic pathways are water-soluble compounds like calcitroic acid, which are then excreted. symeres.comencyclopedia.pub

The alternative pathway initiated by CYP11A1 introduces hydroxyl groups at C-20 and C-22, creating novel metabolites with distinct biological activities. pnas.org

Table 1: Key Cytochrome P450 Enzymes in Vitamin D Metabolism and Their Primary Hydroxylation Sites

| Enzyme | Primary Location | Substrate(s) | Primary Hydroxylation Site(s) | Function |

|---|---|---|---|---|

| CYP2R1 | Liver | Vitamin D3 | C-25 | Bioactivation encyclopedia.pubresearchgate.net |

| CYP27A1 | Liver, other tissues | Vitamin D3 | C-25 | Bioactivation encyclopedia.pubresearchgate.net |

| CYP27B1 | Kidney, other tissues | 25(OH)D3 | C-1 | Bioactivation encyclopedia.pubresearchgate.net |

| CYP24A1 | Kidney, intestine, other tissues | 25(OH)D3, 1,25(OH)2D3 | C-24, C-23 | Inactivation/Catabolism encyclopedia.puboup.com |

| CYP3A4 | Liver, intestine | 25(OH)D3, 1,25(OH)2D3 | C-24, C-23 | Inactivation/Catabolism oup.com |

| CYP11A1 | Adrenals, skin, other tissues | Vitamin D3 | C-20, C-22 | Alternative Pathway oup.compnas.org |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Excretion Pathways in Model Organisms

Following hydroxylation, vitamin D metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. researchgate.netnih.gov These reactions are a significant part of the metabolic clearance of vitamin D compounds.

In the liver, the enzyme UGT1A4 is primarily responsible for glucuronidation, while SULT2A1 in various tissues handles sulfation. researchgate.net The major circulating conjugated forms of 25(OH)D3 are 25-hydroxyvitamin D3-3-sulfate (25OHD3-S) and 25-hydroxyvitamin D3-3-glucuronide (25OHD3-G). researchgate.netnih.gov Studies have shown that sulfated conjugates can represent a substantial portion of the circulating vitamin D metabolites. researchgate.net For example, in healthy individuals, serum concentrations of 25OHD3-S can be significant. nih.gov

The primary route of excretion for vitamin D metabolites is through the bile into the feces, with a smaller amount eliminated in the urine. frontiersin.org The glucuronidated forms, in particular, are readily excreted. For instance, 24,25-dihydroxyvitamin D3 24-glucuronide has been identified as a major urinary metabolite in humans. researchmap.jp

Identification and Structural Elucidation of Novel Metabolites in in vitro and in vivo (non-human) Systems

The investigation of vitamin D metabolism in various model systems has led to the discovery and characterization of numerous novel metabolites. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) has been crucial in this process. nih.govnih.gov

For instance, research in rats revealed the presence of 24-dehydroprovitamin D3 in the skin, which upon UV radiation, is converted to this compound. nih.gov This finding demonstrated that mammalian skin could produce more than one type of vitamin D. nih.gov

In vitro studies using kidney homogenates from vitamin D-supplemented chickens led to the isolation and identification of 23,25-dihydroxyvitamin D3. nih.gov Further research using Cyp24a1 knockout rats identified 25(OH)D3-26,23-lactone as a major metabolite formed from 25(OH)D3, a process dependent on CYP24A1. nih.gov These studies also suggested the involvement of other enzymes, like CYP3A, in subsequent metabolic steps. nih.gov

The alternative metabolic pathway of vitamin D3 mediated by CYP11A1 has been shown to produce a variety of hydroxylated metabolites, including 20(OH)D3 and 20,22(OH)2D3, which are released from the enzyme and may have their own biological functions. pnas.org

Table 2: Examples of Identified Vitamin D Metabolites in Non-human Systems

| Metabolite | System of Identification | Precursor | Key Enzyme(s) Involved |

|---|---|---|---|

| This compound | Rat skin | 24-Dehydroprovitamin D3 | UV radiation |

| 23,25-Dihydroxyvitamin D3 | Chicken kidney homogenates | 25-Hydroxyvitamin D3 | CYP24A1 |

| 25(OH)D3-26,23-lactone | Wild-type rats | 25-Hydroxyvitamin D3 | CYP24A1, CYP3A nih.gov |

| 20(OH)D3, 20,22(OH)2D3 | In vitro reconstituted CYP11A1 system | Vitamin D3 | CYP11A1 pnas.org |

Metabolic Cross-Talk with Other Secosteroids and Sterols

The metabolism of vitamin D is intricately linked with that of other steroid hormones and sterols, involving shared enzymes and regulatory pathways. nih.gov The vitamin D receptor (VDR) itself is part of the nuclear receptor superfamily and can heterodimerize with the retinoid X receptor (RXR), highlighting a direct link to retinoid signaling pathways. nih.govmdpi.com

There is significant cross-talk between the VDR and the steroid and xenobiotic receptor (SXR). nih.gov For example, SXR activation can influence the expression of CYP enzymes involved in vitamin D metabolism, such as CYP3A4, thereby affecting the catabolism of 1,25(OH)2D3. nih.gov This interaction provides a molecular basis for drug-induced disorders of bone metabolism. nih.gov

Furthermore, the metabolism of vitamin D is regulated by factors involved in mineral homeostasis, such as FGF23. physiology.org 1,25(OH)2D3 stimulates the production of FGF23, which in turn suppresses the enzyme responsible for its own synthesis (CYP27B1) and induces the catabolic enzyme (CYP24A1), forming a negative feedback loop. biorxiv.orgphysiology.org This demonstrates a complex interplay between vitamin D metabolism and the regulation of phosphate (B84403) and calcium levels. physiology.org

The enzymes involved in vitamin D metabolism can also act on other sterols. For example, CYP11A1, which metabolizes vitamin D3, is primarily known for converting cholesterol to pregnenolone, the first step in steroid hormone synthesis. pnas.org This indicates a shared enzymatic machinery and potential for competitive metabolism between different sterol substrates.

Mechanistic Biological Roles and Interactions of 24 Dehydroprevitamin D3

Function as a Precursor in Specific Vitamin D Metabolic Networks

24-Dehydroprevitamin D3 serves as a crucial precursor in the vitamin D metabolic pathways of a diverse range of animals. Following exposure to ultraviolet (UV) radiation, its precursor, 24-dehydroprovitamin D3 (cholesta-5,7,24-trien-3β-ol), which is present in the skin, undergoes photolysis to form this compound. nih.govresearchgate.net This process is not exclusive to one species; evidence of this pathway has been identified in rats, reptiles, amphibians, birds, and aquatic mammals. nih.gov

In young rats, 24-dehydroprovitamin D3 constitutes a significant portion of the total provitamin D content in the skin, accounting for approximately 22% (± 3%). nih.gov When rat skin is exposed to UV radiation, both previtamin D3 and this compound are produced, highlighting the skin's capacity to synthesize at least two different forms of vitamin D. nih.govresearchgate.net The presence of 24-dehydroprovitamin D3 has also been confirmed in the skin of humans. nih.gov This indicates that the subsequent formation of this compound is a fundamental aspect of vitamin D synthesis across a wide array of vertebrate species.

The metabolic fate of this compound involves a thermal isomerization process, which converts it into 24-dehydrovitamin D3. google.com This vitamin D analog then enters the circulatory system. However, its precise physiological function remains a subject of investigation. Studies in rats have suggested that 24-dehydrovitamin D3 may act as a competitive inhibitor of the hepatic enzyme vitamin D-25-hydroxylase, which is responsible for the first activation step of vitamin D3. nih.govresearchgate.net The affinity of 24-dehydrovitamin D3 for this enzyme is comparable to that of cholecalciferol (vitamin D3). nih.gov Despite this interaction, experiments have not shown evidence of its biological conversion back to vitamin D3 in rats. nih.gov

The diversity of vitamin D metabolism across different animal species is notable. rovedar.com For instance, the efficiency of cutaneous vitamin D synthesis can vary significantly, with rats showing a much higher capacity compared to dogs and cats under similar UVB exposure. rovedar.com In reptiles and amphibians, cutaneous synthesis of vitamin D3 is vital for mineral metabolism and bone health, and exposure to UVB radiation is directly linked to internal vitamin D3 levels. uu.nlexo-terra.com While the specific roles of the 24-dehydro pathway in these diverse species are not fully elucidated, its widespread presence points to a conserved and potentially significant biological function.

Table 1: Presence of 24-Dehydroprovitamin D3 and its Photolysis Product in Various Animals

| Animal Group | Presence of 24-Dehydroprovitamin D3 in Skin | Formation of this compound upon UV Exposure |

| Rats | Yes nih.gov | Yes nih.gov |

| Reptiles | Yes nih.gov | Implied nih.govuu.nl |

| Amphibians | Yes nih.gov | Implied nih.govuu.nl |

| Birds | Yes nih.gov | Implied nih.gov |

| Aquatic Mammals | Yes nih.gov | Implied nih.gov |

| Humans | Yes nih.gov | Implied nih.gov |

Photochemical Isomerization to Related Secosteroids

Upon exposure to ultraviolet radiation, this compound can undergo photochemical isomerization, a process that leads to the formation of various related secosteroids. This reaction is a key step in the complex cascade of vitamin D synthesis that occurs in the skin. The primary photoproduct of 24-dehydroprovitamin D3 is this compound itself. nih.gov

Further irradiation of this compound can lead to the formation of other isomers, including 24-dehydrolumisterol and 24-dehydrotachysterol. This process is analogous to the photochemical isomerization of previtamin D3, which can be converted to lumisterol (B196343) and tachysterol (B196371) upon continued exposure to sunlight. annualreviews.org These photoisomers are considered biologically inert metabolites. rovedar.com The formation of these related secosteroids is a dynamic process, with the relative amounts of each compound depending on factors such as the wavelength and intensity of the UV radiation, as well as the duration of exposure.

The process of photochemical isomerization is not unique to vitamin D compounds and is a fundamental reaction in organic photochemistry. rsc.orgmdpi.comrsc.orgmdpi.com Theoretical studies on model systems help to elucidate the complex mechanisms involved, which can include the formation of transient intermediates and the crossing of potential energy surfaces. rsc.orgmdpi.com In the context of this compound, the specific quantum yields and reaction pathways for the formation of 24-dehydrolumisterol and 24-dehydrotachysterol have not been as extensively studied as those for the analogous previtamin D3 isomers. However, the underlying principles of photochemical isomerization are expected to be similar.

Table 2: Photochemical Isomers of this compound

| Precursor | Photochemical Isomers |

| This compound | 24-Dehydrovitamin D3, 24-Dehydrolumisterol, 24-Dehydrotachysterol nih.govgoogle.comannualreviews.org |

Thermal Isomerization Kinetics and Equilibrium with Other Previtalumen D Analogs

This compound undergoes a crucial temperature-dependent rearrangement to form 24-dehydrovitamin D3. google.com This process, known as thermal isomerization, is a reversible reaction that eventually reaches a state of equilibrium. The kinetics of this isomerization are influenced by the surrounding environment. nih.gov For instance, in organic solvents like deoxygenated ethanol, heating the solution to reflux for a couple of hours is sufficient to drive the conversion of purified this compound to 24-dehydrovitamin D3. google.com

The study of the thermal isomerization of the closely related previtamin D3 to vitamin D3 provides valuable insights into the kinetics of this type of reaction. In organic solvents such as n-hexane, the reaction is relatively slow. nih.gov However, the rate of this isomerization is significantly enhanced within biological membranes, such as in the skin. nih.gov This acceleration is attributed to the amphipathic interactions between the previtamin and the membrane phospholipids, which stabilize the specific conformation of the previtamin that is required for conversion to the vitamin. nih.gov

The kinetics of thermal isomerization reactions often follow first-order decay, and the rate constants can be determined by monitoring the change in concentration of the reactant or product over time at a specific temperature. mdpi.comrsc.orglongdom.org The temperature dependence of the rate constant allows for the calculation of activation energy and other thermodynamic parameters, providing a deeper understanding of the reaction mechanism. mdpi.com While specific kinetic data for the thermal isomerization of this compound is not extensively detailed in the provided search results, the principles governing the isomerization of previtamin D3 are directly applicable. The equilibrium between the "pre" form and the "vitamin" form is dynamic, and in the case of previtamin D3, the equilibrium favors the formation of vitamin D3 at physiological temperatures. annualreviews.org

Table 3: Factors Influencing Thermal Isomerization of Previtamin D Analogs

| Factor | Influence on Isomerization Rate |

| Temperature | Increased temperature generally increases the rate of isomerization. annualreviews.orgmdpi.com |

| Solvent/Environment | The rate is significantly faster in biological membranes (like skin) compared to organic solvents. nih.gov |

| Molecular Structure | Modifications to the previtamin D molecule can affect the rate of isomerization. nih.gov |

Interactions with Cellular Components and Enzyme Systems at a Molecular Level

At the molecular level, this compound itself is an intermediate and its direct interactions with cellular components are transient. However, its metabolite, 24-dehydrovitamin D3, has been shown to interact with specific enzyme systems. A key interaction is the competitive inhibition of the hepatic microsomal vitamin D-25-hydroxylase. nih.govresearchgate.net This enzyme is responsible for the first hydroxylation step in the activation of vitamin D3. The apparent inhibitory constant (Ki) for 24-dehydrovitamin D3 is approximately 17 nM, which is very close to the Michaelis constant (Km) of the enzyme for its natural substrate, cholecalciferol (approximately 15 nM). nih.gov This suggests that 24-dehydrovitamin D3 has a similar affinity for the enzyme as vitamin D3. nih.gov

The broader family of vitamin D compounds exerts its biological effects through a cascade of enzymatic hydroxylations, primarily by cytochrome P450 enzymes. wikipathways.orgnih.govuniprot.org The active form of vitamin D3, 1,25-dihydroxyvitamin D3, binds to the vitamin D receptor (VDR), which then acts as a transcription factor to regulate gene expression. wikipathways.org While 24-dehydrovitamin D3 is not the primary active hormone, its ability to inhibit a key enzyme in the vitamin D activation pathway suggests a potential modulatory role in vitamin D homeostasis. However, further research is needed to determine if 24-dehydrovitamin D3 is released from the skin into the circulation in sufficient quantities to have a physiologically relevant inhibitory effect on the liver enzyme. nih.gov

The interactions of molecules like 24-dehydrovitamin D3 with enzymes are governed by various molecular forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. plos.org The specific three-dimensional structure of both the ligand (24-dehydrovitamin D3) and the enzyme's active site dictates the strength and specificity of their interaction. plos.org

Significance in Non-Vertebrate Sterol Metabolism or Microbial Pathways

The provided search results primarily focus on the presence and metabolism of this compound and its derivatives in vertebrates. nih.govnih.govresearchgate.netrovedar.comuu.nlexo-terra.comnih.gov There is no direct information within the search results detailing the significance of this compound in the sterol metabolism of non-vertebrate organisms or in microbial pathways.

Vitamin D metabolism is a hallmark of vertebrate evolution, closely tied to the development of a calcified endoskeleton. researchgate.net While some invertebrates and microbes synthesize sterols, the specific pathways leading to and involving vitamin D compounds are characteristic of vertebrates. For example, vitamin D2 (ergocalciferol) is synthesized by the action of UVB radiation on ergosterol (B1671047), a sterol found in fungi and yeast. rovedar.comnih.gov This suggests that the machinery for producing vitamin D-like compounds exists outside of the vertebrate lineage.

However, the presence and specific metabolic role of this compound in non-vertebrates and microbes remains an area for further investigation. The compound cholesta-5,7,24-trien-3β-ol, the precursor to this compound, is also known as 7-dehydrodesmosterol (B141393) and is an intermediate in cholesterol metabolism in some organisms. wikipedia.org It is conceivable that in some non-vertebrate species or microbes, this compound could undergo similar photochemical or enzymatic transformations, but this is not explicitly supported by the provided search results.

Advanced Analytical Methodologies for the Characterization and Quantification of 24 Dehydroprevitamin D3

Sample Preparation and Extraction Techniques from Complex Biological Matrices (e.g., animal tissues, microbial cultures)

The initial and most critical step in the analysis of 24-dehydroprevitamin D3 is its efficient extraction from complex biological matrices while minimizing degradation. Given the lipophilic nature of vitamin D metabolites, the sample preparation protocols are designed to isolate these compounds from a background of proteins, polar lipids, and other interfering substances.

A common approach for animal tissues, such as skin, involves homogenization followed by a liquid-liquid extraction (LLE) procedure. nih.gov The tissue is typically minced and homogenized in a solvent system designed to disrupt cellular structures and solubilize lipids. A widely used method is a modification of the Bligh and Dyer technique, which employs a chloroform/methanol (B129727)/water mixture to partition the lipids into the organic phase.

For microbial cultures, the cells are first harvested, typically by centrifugation. The cell pellet is then subjected to extraction using organic solvents. The choice of solvent and extraction conditions can be optimized based on the specific microorganism and the suspected concentration of the analyte.

Key steps in the sample preparation process often include:

Saponification: To hydrolyze triglycerides and esters, which can interfere with the analysis, a saponification step using a strong base like potassium hydroxide (B78521) is often employed. This is followed by extraction of the non-saponifiable lipid fraction, which contains the vitamin D metabolites.

Solid-Phase Extraction (SPE): Following the initial extraction, solid-phase extraction is frequently used for sample clean-up and concentration. Various sorbents, such as silica (B1680970) or C18, can be utilized to selectively retain the vitamin D metabolites while washing away interfering compounds. The choice of sorbent and elution solvents is critical for achieving high recovery and purity.

Protein Precipitation: For liquid samples like cell culture media or plasma, protein precipitation is a necessary step to remove high-abundance proteins that can interfere with chromatographic analysis and damage analytical columns. This is typically achieved by adding organic solvents like acetonitrile (B52724) or methanol, or acids such as trichloroacetic acid. nih.gov

The overarching goal of these sample preparation techniques is to produce a clean, concentrated extract of this compound that is compatible with the subsequent chromatographic and spectrometric analyses.

High-Resolution Chromatographic Separation Techniques

Due to the presence of numerous structurally related vitamin D isomers and metabolites in biological extracts, high-resolution chromatographic separation is essential for the accurate quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D compounds. nih.gov For this compound, both normal-phase and reverse-phase HPLC can be employed, with reverse-phase being more common due to its compatibility with aqueous-organic mobile phases and mass spectrometry.

In a key study, reverse-phase HPLC was successfully used to analyze lipid extracts from rat skin. This technique demonstrated its capability to resolve 24-dehydroprovitamin D3 from its photolysis product, this compound, as well as from 7-dehydrocholesterol (B119134) and previtamin D3. nih.gov The choice of a C18 column with a mobile phase consisting of a gradient of methanol and water is a common starting point for method development. UV detection, typically in the range of 254-280 nm, is often used for initial detection and quantification, leveraging the conjugated triene system present in the molecule.

| Parameter | Typical Conditions for HPLC Analysis of this compound |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 265 nm |

| Injection Volume | 20 µL |

This table presents typical starting parameters for the HPLC analysis of this compound, which may require optimization based on the specific sample matrix and analytical instrumentation.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities, resulting in significantly faster analysis times and improved resolution compared to traditional HPLC. This is particularly advantageous for the analysis of complex biological samples containing multiple vitamin D metabolites.

The enhanced resolution of UPLC is crucial for separating this compound from its isomers, which may have very similar retention times on a standard HPLC system. The increased speed of analysis also allows for higher sample throughput, which is beneficial in large-scale research studies. UPLC is almost always coupled with mass spectrometry for sensitive and selective detection.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but its application to vitamin D compounds is limited by their low volatility and thermal lability. To overcome these limitations, derivatization is required to convert the non-volatile vitamin D metabolites into more volatile and thermally stable compounds.

A common derivatization approach is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. While there is limited specific literature on the GC analysis of this compound, methods developed for related compounds like 24,25-dihydroxyvitamin D3 can be adapted. nih.gov These methods often involve the formation of TMS derivatives followed by separation on a capillary GC column and detection by mass spectrometry (GC-MS). The thermal conversion of previtamin D to vitamin D isomers in the hot GC injector is a critical consideration that must be carefully managed.

Advanced Spectrometric Detection Methods

Following chromatographic separation, advanced spectrometric methods are employed for the unambiguous identification and precise quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the analysis of vitamin D metabolites due to its high sensitivity and specificity. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides definitive molecular weight information and, through fragmentation analysis, structural confirmation.

For this compound, the mass spectrometer can be operated in full-scan mode to determine the molecular ion, or in selected ion monitoring (SIM) mode to enhance sensitivity by focusing on the specific mass-to-charge ratio (m/z) of the target analyte.

Tandem Mass Spectrometry (MS/MS) takes the analysis a step further by providing even greater specificity and structural information. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process creates a unique fragmentation pattern, or "fingerprint," for the molecule, which can be used for its unambiguous identification, even in the presence of co-eluting isobaric interferences.

The development of a multiple reaction monitoring (MRM) method, where specific precursor-to-product ion transitions are monitored, is the gold standard for quantification using LC-MS/MS. nih.gov This approach offers exceptional sensitivity and selectivity.

| Analytical Technique | Application in this compound Analysis | Key Advantages |

| LC-MS | Quantitative analysis and molecular weight determination. | High sensitivity and specificity. |

| LC-MS/MS | Definitive structural confirmation and highly selective quantification (MRM). | Unambiguous identification, reduced background interference. |

| GC-MS | Analysis of volatile derivatives. | High chromatographic resolution for certain isomers. |

This table summarizes the primary applications and advantages of different mass spectrometric techniques in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of vitamin D isomers, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive assignment of its structure. nih.gov The identification of this compound, formed from the ultraviolet photolysis of 24-dehydroprovitamin D3 in the skin, was confirmed using NMR spectrometry alongside other methods. nih.gov

Quantitative NMR (qNMR) has also emerged as a valuable tool for determining the absolute content of vitamin D analytes in solution, offering a distinct advantage by quantifying atoms directly rather than relying on molecular properties. nih.gov This approach is crucial for assessing the stability and isomerization of vitamin D compounds. nih.gov For previtamin D structures, specific proton signals are characteristic. For instance, the olefinic protons of the conjugated triene system typically appear in the downfield region of the ¹H NMR spectrum. The spatial proximity of different protons can be determined using 2D NMR experiments, further confirming the molecule's stereochemistry.

Table 1: Representative ¹H NMR Chemical Shifts for Previtamin D Core Structures Note: This table presents typical, representative values for the core proton signals of a previtamin D structure. Actual values for this compound may vary based on solvent and experimental conditions.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| C6–H | 5.6 - 5.9 | Doublet |

| C7–H | 6.0 - 6.5 | Doublet |

| C19–H (Z) | ~4.8 | Singlet |

| C19–H (E) | ~5.0 | Singlet |

| C3–H | 3.9 - 4.1 | Multiplet |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Conjugated Diene Systems

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used in the initial identification and characterization of vitamin D compounds. nih.gov The key structural feature of previtamin D isomers, including this compound, is the conjugated (Z,Z)-triene system of the B-ring. This system is responsible for a characteristic UV absorption profile. Previtamin D3 exhibits a distinct absorption maximum (λmax) around 260 nm with a shoulder at approximately 290 nm. This contrasts with the provitamin D form, which shows a characteristic absorption spectrum with sharp peaks between 270 and 295 nm. The thermal isomerization of previtamin D3 to vitamin D3, which possesses a different conjugated diene system, can also be monitored by observing the shift in the UV spectrum, as vitamin D3 has a λmax at 265 nm.

Table 2: Characteristic UV Absorption Maxima for Vitamin D Isomers

| Compound | Chromophore System | Typical λmax (in Ethanol) |

| Provitamin D3 | Conjugated Diene (B-ring) | 282 nm |

| Previtamin D3 | Conjugated Triene (seco-B-ring) | ~260 nm |

| Vitamin D3 | Conjugated Diene (seco-B-ring) | 265 nm |

| Tachysterol (B196371) | Conjugated Triene (seco-B-ring) | 281 nm |

Quantitative Analysis and Method Validation for Trace Detection

The accurate quantification of this compound, particularly at the trace levels found in biological matrices, necessitates highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites due to its superior selectivity and ability to measure multiple analytes in a single run. amegroups.orgbham.ac.uk While methods are commonly validated for major metabolites like 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3, the same principles apply to the trace detection of this compound. lcms.czresearchgate.net

Method validation is performed according to established guidelines, such as those from the ICH Q2 (R1), to ensure reliability and accuracy. cuestionesdefisioterapia.comresearchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For low-concentration metabolites, sample preparation may involve derivatization to enhance the signal. amegroups.orgwaters.com The use of stable isotope-labeled internal standards is crucial for correcting analytical variability and ensuring accuracy. lcms.cz

Table 3: Typical Method Validation Parameters for LC-MS/MS Quantification of Vitamin D Analogs Note: The values in this table are representative of typical performance characteristics for validated LC-MS/MS methods used for trace-level quantification of vitamin D metabolites.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Assesses the proportionality of the method's response to analyte concentration over a specific range. | r² ≥ 0.99 nih.gov |

| Accuracy (% Recovery) | Measures the closeness of the measured value to the true value, often determined by spike-recovery experiments. | 85-115% (often 95-105%) cuestionesdefisioterapia.comresearchgate.net |

| Precision (% RSD) | Expresses the variability of repeated measurements. It is assessed as intra-day (repeatability) and inter-day (intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) cuestionesdefisioterapia.com |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | Signal-to-Noise ratio of 3:1 nih.gov |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; often the lowest point on the calibration curve. nih.gov |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. bham.ac.uk |

Future Research Directions and Translational Opportunities in Secosteroid Chemistry

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulation

The metabolic pathway leading to 24-dehydroprevitamin D3 is not fully characterized, presenting a significant opportunity for discovery. While the initial conversion of 7-dehydrocholesterol (B119134) to previtamin D3 via UVB radiation is known, the specific enzymes responsible for the introduction of the C24 double bond in this particular precursor are yet to be identified. Research should focus on identifying novel desaturase or dehydrogenase enzymes. In humans and other mammals, the vitamin D metabolic pathway involves a series of cytochrome P450 (CYP) enzymes, such as CYP2R1, CYP27A1, CYP27B1, and CYP24A1, which are critical for hydroxylation and catabolism. nih.govfrontiersin.orgnih.gov Alternative pathways initiated by CYP11A1 have also been identified, producing a variety of hydroxylated vitamin D3 metabolites. nih.govuwa.edu.auencyclopedia.pub Future studies should investigate whether homologs of these enzymes or entirely new enzyme families are responsible for the desaturation at the C24 position.

Genetic regulation of this potential pathway is another critical unknown. Steroid hormone synthesis is tightly controlled by complex transcriptional networks. nih.gov Investigating the genetic loci and regulatory elements that control the expression of enzymes involved in this compound synthesis will be essential. This could involve transcriptomic analysis of organisms under conditions that favor the production of this compound, followed by gene knockout or overexpression studies to confirm enzyme function.

Table 1: Potential Enzyme Classes for Investigation in this compound Biosynthesis

| Enzyme Class | Known Function in Steroid Metabolism | Potential Role in this compound Synthesis |

|---|---|---|

| Cytochrome P450 (CYP) Monooxygenases | Hydroxylation, oxidation, and other modifications of the steroid nucleus and side chain. nih.govuwa.edu.au | Could be involved in precursor modification or an alternative pathway leading to desaturation. |

| Fatty Acid Desaturases (FADS) | Introduction of double bonds in fatty acid chains. | May exhibit substrate promiscuity and catalyze the C24 desaturation of the previtamin D3 side chain. |

| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus. rsc.org | A specific HSD might be part of a multi-step enzymatic cascade resulting in the C24 double bond. |

| Rieske Oxygenases | Involved in dihydroxylation and subsequent bond cleavage in steroid metabolism. rsc.orgnih.gov | Could play a role in modifying the steroid side chain in a way that facilitates desaturation. |

Exploration of this compound in Novel Biological Systems (e.g., marine organisms, extremophiles)

Marine environments are a rich source of structurally diverse and biologically active secosteroids. researchgate.netnih.gov Invertebrates such as sponges, corals, and mollusks have been shown to produce a remarkable variety of steroids, including 9,11-secosteroids, which are characterized by oxidative cleavage of the C-ring. researchgate.netnih.gov These organisms represent a promising frontier for discovering natural sources of this compound or related metabolites. Their unique enzymatic machinery, adapted to specific ecological niches, may have evolved to synthesize novel secosteroids that are not found in terrestrial species. mdpi.com A systematic screening of marine invertebrates, particularly those from biodiverse regions like coral reefs, could lead to the identification of organisms that produce this compound.

Extremophiles, organisms that thrive in extreme conditions of temperature, pressure, or pH, are another untapped resource. Their enzymes, known as extremozymes, are highly stable and may possess unique catalytic activities. Investigating the steroid metabolism of extremophilic fungi, bacteria, or archaea could reveal novel biosynthetic pathways and enzymes capable of producing this compound or other valuable secosteroid precursors.

Development of Chemoenzymatic and Biocatalytic Synthesis Routes

Chemical synthesis of complex steroidal compounds can be challenging, often requiring multiple steps with low yields and poor stereoselectivity. brynmawr.edu Chemoenzymatic and biocatalytic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymes, offer a powerful alternative. nih.govresearchgate.netacs.org The development of such routes for this compound would be a significant advancement.

Biocatalysis can be employed to perform specific, difficult chemical transformations on a steroid scaffold. rsc.orgingentaconnect.com For example, microbial biotransformation using fungi or bacteria can introduce hydroxyl groups at specific positions on a steroid molecule with high regio- and stereoselectivity. orientjchem.orgnih.gov Future research could focus on identifying or engineering enzymes, such as specific hydroxylases or dehydrogenases, that can selectively modify a readily available vitamin D precursor to generate the 24-dehydro side chain. rsc.org Whole-cell biocatalysis, using microorganisms like Mycobacterium sp. that are known to modify steroids, could also be explored to develop a more efficient and sustainable synthesis process. orientjchem.orgresearchgate.net

Table 2: Comparison of Synthetic Strategies for Secosteroids

| Strategy | Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Total Chemical Synthesis | High versatility in creating novel, non-natural analogs. mdpi.comnih.gov | Often involves many steps, harsh reagents, and challenges in controlling stereochemistry. | Provides a baseline but may be inefficient for large-scale production. |

| Biocatalysis (Whole-Cell) | Utilizes intact microbial enzyme systems, cost-effective, no need for enzyme purification. orientjchem.org | Potential for unwanted side reactions, substrate/product toxicity to cells. | Screening of diverse microbes could identify a strain capable of the desired C24 desaturation. |

| Biocatalysis (Isolated Enzymes) | High selectivity, milder reaction conditions, easier product purification. ingentaconnect.comnih.gov | Requires enzyme discovery, production, and often cofactor regeneration. | An identified desaturase could be used to convert a precursor with high efficiency. |

| Chemoenzymatic Synthesis | Combines the best of chemical and enzymatic methods for optimal efficiency and selectivity. nih.govbrynmawr.edu | Requires careful integration of chemical and biological steps. | Ideal approach: a chemical method to build the core secosteroid, followed by an enzymatic step for C24 desaturation. |

Advanced Computational Modeling of Secosteroid Conformation and Reactivity

The biological activity and chemical reactivity of secosteroids like this compound are intrinsically linked to their three-dimensional shape and conformational flexibility. Previtamin D exists as a complex equilibrium of multiple conformers, and the distribution of these conformers can influence its photochemical reactions. photobiology.comresearchgate.net Advanced computational modeling provides a powerful tool to investigate these properties at an atomic level.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in different environments, such as in solution or embedded within a lipid bilayer, providing insights into its dynamic behavior. umu.seresearchgate.netnih.gov Quantum mechanical methods, such as Density Functional Theory (DFT), can offer a more accurate description of the electronic structure, allowing for the calculation of relative energies of different conformers and the prediction of reactivity. photobiology.comchemrxiv.org These computational studies can help predict the photochemical isomerization pathways of this compound and guide the design of synthetic analogs with tailored properties. nih.gov Furthermore, docking simulations can model the interaction of this compound with potential protein targets, helping to formulate hypotheses about its biological function. mdpi.comnih.gov

Applications in Non-Human Biological Engineering and Biotechnology

While much of the research on vitamin D analogs has focused on human therapeutic applications, there is significant potential for their use in non-human biotechnology. acs.orgnih.gov The unique structure of this compound could be leveraged in various biotechnological contexts.

For instance, secosteroids can be used as building blocks for the synthesis of novel biomaterials or as probes to study biological systems. The development of efficient chemoenzymatic routes to this compound and its derivatives could enable the production of these molecules on a scale suitable for such applications. mdpi.com In agriculture, vitamin D analogs could potentially be developed as growth regulators or agents to enhance disease resistance in plants or livestock, although this remains a highly speculative area requiring foundational research. Furthermore, the enzymes discovered during the elucidation of the this compound biosynthetic pathway could themselves become valuable tools for industrial biocatalysis, enabling the selective modification of other complex steroid molecules for pharmaceutical or chemical production. nih.gov

Q & A

Basic Research Question: What analytical methods are most reliable for quantifying 24-Dehydroprevitamin D3 in biological samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying vitamin D metabolites, including this compound. Key steps include:

- Derivatization : Use reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DAPTAD to enhance ionization efficiency and sensitivity, particularly for low-abundance metabolites .

- Chromatographic Separation : Optimize reverse-phase columns (e.g., C18) to resolve structural isomers, such as distinguishing this compound from 25-hydroxyvitamin D3 or other dihydroxy derivatives .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure precision (<15% CV) and accuracy (85–115% recovery) .

Advanced Research Question: How does this compound integrate into the broader vitamin D metabolic pathway, and what experimental models are suitable for tracing its biotransformation?

Methodological Answer:

this compound is hypothesized to act as an intermediate in the degradation or modification of previtamin D3 metabolites. To map its pathway:

- In Vitro Models : Use kidney or liver homogenates from vitamin D-deficient rodents to simulate enzymatic conversion. Track metabolites via radiolabeled (e.g., ³H- or ¹⁴C-labeled) precursors and isolate products using multi-step column chromatography (e.g., Sephadex LH-20, silica gel) .

- In Vivo Tracer Studies : Administer isotopically labeled this compound to animal models (e.g., chicks or rats) and profile serum, liver, and kidney extracts using high-resolution MS to identify downstream metabolites like 24-oxo or dihydroxy derivatives .

- Enzyme Inhibition : Employ CYP24A1 (24-hydroxylase) inhibitors to assess its role in metabolite clearance. For example, ketoconazole blocks 24-hydroxylation, potentially altering this compound accumulation .

Basic Research Question: How can researchers confirm the structural identity of synthesized this compound?

Methodological Answer:

Structural validation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry at C-1 and C-24 using ¹H and ¹³C NMR, focusing on coupling constants and NOE correlations to confirm double-bond geometry (e.g., 4E,6Z,8Z configuration) .

- Mass Spectrometry (MS) : Compare fragmentation patterns (e.g., m/z 382.32 for [M+H]⁺) with reference standards. High-resolution MS (HR-MS) ensures accurate mass matching (<5 ppm error) .

- Ultraviolet (UV) Spectroscopy : Verify the characteristic absorption spectrum (λmax ~265 nm) of the conjugated triene system in vitamin D analogs .

Advanced Research Question: What experimental strategies address contradictory data on the biological activity of this compound across species or tissues?

Methodological Answer:

Discrepancies in activity (e.g., intestinal calcium transport vs. bone mobilization) require:

- Tissue-Specific Knockout Models : Use CRISPR/Cas9 to delete CYP27B1 or CYP24A1 in target tissues (e.g., intestine, kidney) to isolate this compound’s role independent of systemic metabolism .

- Dose-Response Studies : Compare ED₅₀ values across species (e.g., rats vs. chicks) using graded doses (0.1–10 nmol/kg) to identify threshold effects .

- Receptor Binding Assays : Test affinity for the vitamin D receptor (VDR) and retinoid X receptor (RXR) using competitive displacement assays with ³H-1,25(OH)₂D3 .

Basic Research Question: What are the best practices for stabilizing this compound in laboratory storage?

Methodological Answer:

- Temperature and Light : Store at –80°C in amber vials under argon to prevent photo-isomerization and oxidation .

- Solvent Selection : Dissolve in ethanol or acetonitrile (avoid aqueous buffers) to minimize degradation. Verify stability via periodic LC-MS/MS reanalysis .

- Antioxidants : Add butylated hydroxytoluene (BHT, 0.01% w/v) to inhibit radical-mediated degradation .

Advanced Research Question: How do genetic polymorphisms in vitamin D-associated enzymes (e.g., CYP24A1) influence this compound levels in human populations?

Methodological Answer:

- Cohort Studies : Measure this compound and 24,25(OH)₂D3 in serum from ethnically diverse cohorts (e.g., Black vs. White Americans) alongside genotyping for CYP24A1 variants (e.g., rs2248137) .

- In Vitro Expression Systems : Transfect HEK293 cells with CYP24A1 mutants (e.g., G439W) and quantify this compound production via LC-MS/MS .

- Mendelian Randomization : Link genome-wide association study (GWAS) data with metabolite profiles to infer causal relationships between polymorphisms and this compound levels .

Basic Research Question: What controls are essential when designing assays to measure this compound in cell culture systems?

Methodological Answer:

- Matrix Blanks : Use serum-free media from untreated cells to account for background interference .

- Spike-and-Recovery : Add known quantities of this compound to cell lysates to validate extraction efficiency (>80%) .

- Enzyme Inactivation : Boil samples (95°C, 5 min) or add protease inhibitors to halt endogenous enzymatic activity during processing .

Advanced Research Question: What computational tools can predict the metabolic fate of this compound in silico?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between this compound and CYP24A1’s active site, predicting hydroxylation sites .

- Kinetic Modeling : Apply systems biology platforms (e.g., COPASI) to simulate time-dependent metabolite flux based on enzyme kinetics (Km, Vmax) from in vitro data .

- Machine Learning : Train neural networks on existing vitamin D metabolite databases to forecast novel biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.